molecular formula C19H16N4O3S B11630741 (7Z)-3-(4-methylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-methylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11630741
M. Wt: 380.4 g/mol
InChI Key: GLFOXPHOFFXHMI-YVLHZVERSA-N
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Description

(7Z)-3-(4-METHYLPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazine ring, with various substituents attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-METHYLPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Triazine Ring: The thiazole intermediate is then reacted with cyanuric chloride in the presence of a base to form the fused thiazolo[3,2-a][1,3,5]triazine ring system.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Oxidation of Aromatic Rings: Introduction of carboxylic acid or ketone groups.

    Substitution Reactions: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its potential enzyme inhibition properties, it can be explored as a lead compound for developing new therapeutic agents.

    Diagnostic Agents: Its unique structure can be utilized in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Dyes and Pigments: The compound’s structure allows for the development of new dyes and pigments with specific color properties.

    Polymers: It can be used in the synthesis of polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(4-METHYLPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3,5]triazines: Other compounds in this class with different substituents.

    Thiazoles: Compounds with a thiazole ring but lacking the fused triazine ring.

    Triazines: Compounds with a triazine ring but lacking the fused thiazole ring.

Uniqueness

The uniqueness of (7Z)-3-(4-METHYLPHENYL)-7-[(3-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its fused ring system and the presence of both electron-donating and electron-withdrawing groups. This combination of structural features imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

(7Z)-3-(4-methylphenyl)-7-[(3-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O3S/c1-13-5-7-15(8-6-13)21-11-20-19-22(12-21)18(24)17(27-19)10-14-3-2-4-16(9-14)23(25)26/h2-10H,11-12H2,1H3/b17-10-

InChI Key

GLFOXPHOFFXHMI-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3

Canonical SMILES

CC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3

Origin of Product

United States

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